3,5-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
3,5-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C12H13Cl2NO2 and its molecular weight is 274.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0323340 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity
3,5-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide belongs to a group of benzamides that exhibit herbicidal activity. Representative compounds from this class have shown effectiveness against both annual and perennial grasses. They hold potential utility in agricultural settings, including use in forage legumes, certain turf grasses, and cultivated crops. This suggests a possible application in managing weed growth in various agricultural and horticultural environments (Viste, K., Cirovetti, A. J., & Horrom, B., 1970).
Photocatalytic Degradation
The compound is also involved in research related to the photocatalytic degradation of pollutants. Studies involving compounds structurally related to this compound, such as propyzamide, have been conducted. These studies explore the use of titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of such compounds, reducing the concentration of solution-phase intermediates. This suggests a potential application in environmental remediation, particularly in water purification processes (Torimoto, T., Ito, S., Kuwabata, S., & Yoneyama, H., 1996).
Enzyme Inhibition
Further research into benzamide derivatives, including those with a furan and piperazine ring structure, has been conducted to evaluate their potential as enzyme inhibitors. Such studies are crucial in the development of new therapeutic agents, particularly for conditions involving enzyme dysregulation. Initial synthesis and evaluation of these compounds have shown promise as inhibitors of butyrylcholinesterase enzyme, indicating potential applications in the treatment of diseases like Alzheimer's (Abbasi, M., Irshad, M., Rehman, A., Siddiqui, S. Z., Junaid, H. M., Shah, S., & Ashraf, M., 2020).
Antimicrobial and Antibiofilm Properties
Compounds structurally similar to this compound have been investigated for their antimicrobial and antibiofilm properties. Acylthioureas, which share a benzamide component, have shown significant activity against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights potential applications in developing new antimicrobial agents that can combat biofilm-associated infections (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
Material Science
In the field of materials science, derivatives of benzamides, including this compound, may find applications in the synthesis of aromatic polymers. These polymers, incorporating benzamide units, have been explored for their solubility, thermal stability, and potential uses in various industrial applications, from coatings to high-performance materials (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).
Properties
IUPAC Name |
3,5-dichloro-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-4-8(5-10(14)6-9)12(16)15-7-11-2-1-3-17-11/h4-6,11H,1-3,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYJVEJVVAQJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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